molecular formula C19H21N5O2 B6457160 1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2549008-41-3

1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6457160
CAS No.: 2549008-41-3
M. Wt: 351.4 g/mol
InChI Key: IATIJINRBASWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Chemical Reactions Analysis

1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions vary depending on the specific reagents and conditions used but generally include a range of substituted and functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target but often include inhibition of enzyme activity or receptor binding .

Comparison with Similar Compounds

1-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-7-10-20-18(21-14)22-11-8-15(9-12-22)23-13-17(25)24(19(23)26)16-5-3-2-4-6-16/h2-7,10,15H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATIJINRBASWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.